

Unveiling the Atomic Architecture: A Technical Guide to Strontium Oxide Crystal Structure Analysis

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Compound of Interest		
Compound Name:	Strontium oxide	
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This in-depth technical guide provides a comprehensive overview of the crystal structure of **strontium oxide** (SrO), a compound of significant interest in various scientific and industrial applications. This document details the crystallographic parameters of SrO, outlines the experimental methodologies for its structural analysis, and presents key data in a clear, accessible format.

Core Crystallographic Data of Strontium Oxide

Strontium oxide predominantly crystallizes in a cubic rock salt (halite) structure.[1][2] This structure is characterized by a face-centered cubic (FCC) lattice where strontium cations (Sr^{2+}) and oxygen anions (O^{2-}) are arranged in a highly ordered, repeating pattern. Each ion is octahedrally coordinated, meaning each strontium ion is surrounded by six oxygen ions, and each oxygen ion is surrounded by six strontium ions.[1][2]

The key crystallographic data for the common cubic phase of **strontium oxide** are summarized in the tables below. It is important to note that slight variations in lattice parameters can be observed depending on the experimental conditions and the presence of defects or impurities.

Table 1: Crystal Structure and Lattice Parameters of Cubic **Strontium Oxide**



Parameter	Value	Reference	
Crystal System	Cubic	[1][2]	
Space Group	Fm-3m	[1][2]	
Space Group Number	225	[2]	
Lattice Parameter (a)	~5.16 Å	[3]	
Sr-O Bond Length	~2.58 Å	[1]	
Coordination Geometry	Octahedral (Sr ²⁺ and O ²⁻)	[1][2]	

Table 2: Atomic Coordinates and Displacement Parameters for Cubic Strontium Oxide

Atom	Wyckoff Position	x	у	z	Isotropic Displace ment Paramete r (B)	Referenc e
Sr	4a	0	0	0	0.55(4) Ų	[3]
0	4b	0.5	0.5	0.5	0.60(5) Ų	[3]

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

The determination of **strontium oxide**'s crystal structure is primarily achieved through powder X-ray diffraction (XRD).[4] This non-destructive technique provides detailed information about the crystalline phases, lattice parameters, and atomic arrangement within the material. The following protocol outlines the generalized steps for a comprehensive powder XRD analysis of **strontium oxide**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality diffraction data.[5] The goal is to produce a fine, homogeneous powder with a random orientation of crystallites.



- Grinding: The **strontium oxide** sample is finely ground using an agate mortar and pestle to achieve a particle size in the micrometer range.[5][6] This minimizes peak broadening due to particle size effects and ensures a sufficient number of crystallites are irradiated by the X-ray beam.
- Homogenization: To ensure uniform particle distribution, the ground powder should be thoroughly mixed.[6]
- Mounting: The fine powder is carefully packed into a sample holder. It is essential to create a
 flat, smooth surface that is level with the holder's surface to avoid errors in peak positions.[7]
 [8]

Data Collection

Data collection is performed using a powder diffractometer. The specific parameters may vary depending on the instrument.

- X-ray Source: A common X-ray source is a copper anode tube, which produces Cu Kα radiation (wavelength λ ≈ 1.5406 Å).[9]
- Goniometer Setup: The instrument is typically configured in a Bragg-Brentano geometry, where the sample rotates at an angle θ and the detector at 2θ .[10]
- Scan Parameters:
 - 2θ Range: A typical scan range is from 20° to 80°, which covers the most significant diffraction peaks for **strontium oxide**.
 - Step Size: A small step size, for example, 0.02°, is used to ensure good resolution of the diffraction peaks.
 - Scan Speed/Time per Step: The scan speed is chosen to achieve a good signal-to-noise ratio. Longer counting times per step will improve the data quality.

Data Analysis and Rietveld Refinement

The collected diffraction pattern is then analyzed to extract structural information. The Rietveld method is a powerful technique for refining the crystal structure model by fitting a calculated



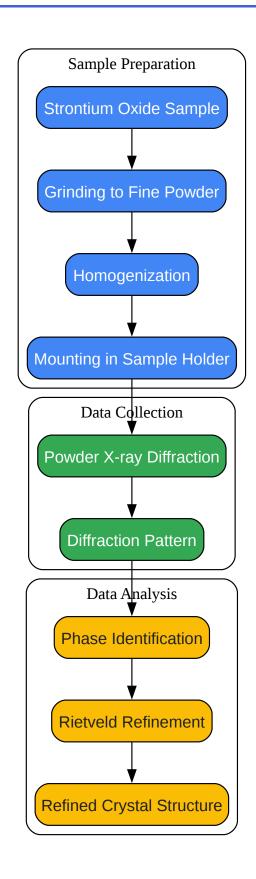
diffraction pattern to the experimental data.[11][12][13]

- Phase Identification: The initial step is to identify the crystalline phases present in the sample by comparing the experimental peak positions and intensities to a crystallographic database.
- · Rietveld Refinement:
 - Initial Model: The refinement process starts with an initial structural model for **strontium** oxide (rock salt structure, space group Fm-3m).
 - Refinement Parameters: A least-squares refinement procedure is used to adjust various parameters to minimize the difference between the calculated and observed diffraction profiles.[11][13] These parameters include:
 - Lattice parameters
 - Atomic coordinates
 - Isotropic or anisotropic displacement parameters (thermal parameters)
 - Peak shape parameters
 - Background parameters
 - Goodness-of-Fit: The quality of the refinement is assessed by various agreement indices (R-factors), such as Rwp (weighted-profile R-factor) and χ^2 (goodness-of-fit).

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the resulting crystal structure of **strontium oxide**.





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